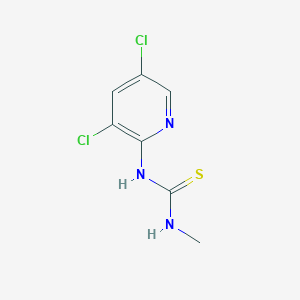![molecular formula C13H11BrO B8723018 (4'-Bromo-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B8723018.png)
(4'-Bromo-[1,1'-biphenyl]-4-yl)methanol
描述
(4’-Bromo-biphenyl-4-YL)-methanol: is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl structure with a bromine atom attached to one of the phenyl rings and a hydroxymethyl group attached to the other phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4’-Bromo-biphenyl-4-YL)-methanol typically involves the bromination of biphenyl followed by a hydroxymethylation reaction. The bromination can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The hydroxymethylation is usually achieved through a Grignard reaction, where the brominated biphenyl is reacted with formaldehyde in the presence of a Grignard reagent such as methylmagnesium bromide.
Industrial Production Methods: In an industrial setting, the production of (4’-Bromo-biphenyl-4-YL)-methanol may involve continuous flow processes to ensure high yield and purity. The bromination and hydroxymethylation reactions are optimized for large-scale production, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions: (4’-Bromo-biphenyl-4-YL)-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: (4’-Carboxy-biphenyl-4-YL)-methanol.
Reduction: Biphenyl-4-YL-methanol.
Substitution: (4’-Substituted-biphenyl-4-YL)-methanol, where the substituent depends on the nucleophile used.
科学研究应用
Chemistry: (4’-Bromo-biphenyl-4-YL)-methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology: In biological research, (4’-Bromo-biphenyl-4-YL)-methanol is used as a probe to study enzyme-substrate interactions and metabolic pathways. Its bromine atom can be replaced with radioactive isotopes for tracing studies.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its biphenyl structure is a common motif in many biologically active molecules, and modifications to the hydroxymethyl and bromine groups can lead to compounds with therapeutic properties.
Industry: In the industrial sector, (4’-Bromo-biphenyl-4-YL)-methanol is used in the production of polymers and advanced materials. Its ability to undergo various chemical reactions makes it a valuable precursor in the synthesis of high-performance materials.
作用机制
The mechanism of action of (4’-Bromo-biphenyl-4-YL)-methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets. Additionally, the biphenyl structure provides a rigid framework that can influence the compound’s overall conformation and reactivity.
相似化合物的比较
Biphenyl-4-YL-methanol: Lacks the bromine atom, making it less reactive in substitution reactions.
(4’-Chloro-biphenyl-4-YL)-methanol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
(4’-Fluoro-biphenyl-4-YL)-methanol: Contains a fluorine atom, which can significantly alter the compound’s electronic properties and reactivity.
Uniqueness: (4’-Bromo-biphenyl-4-YL)-methanol is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.
属性
分子式 |
C13H11BrO |
|---|---|
分子量 |
263.13 g/mol |
IUPAC 名称 |
[4-(4-bromophenyl)phenyl]methanol |
InChI |
InChI=1S/C13H11BrO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8,15H,9H2 |
InChI 键 |
QOBRUMXJJIZUQO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CO)C2=CC=C(C=C2)Br |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
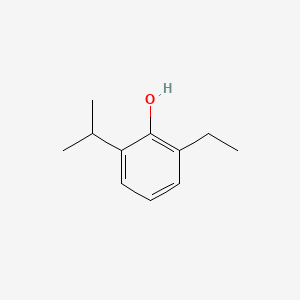
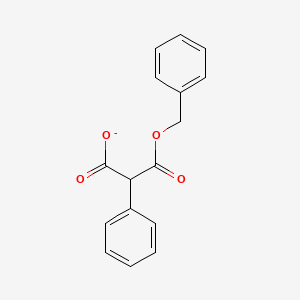
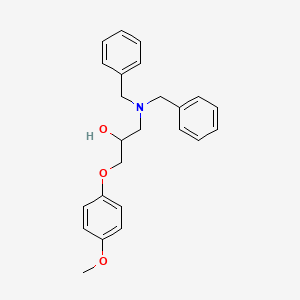
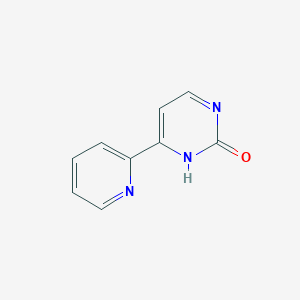
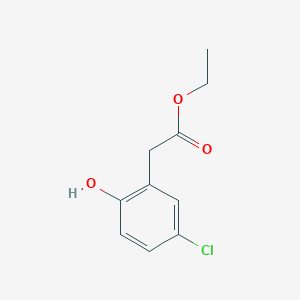
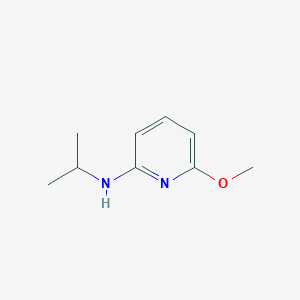
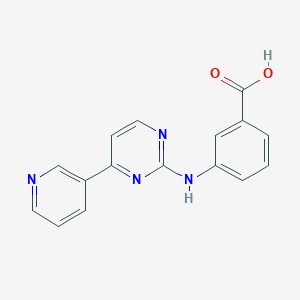
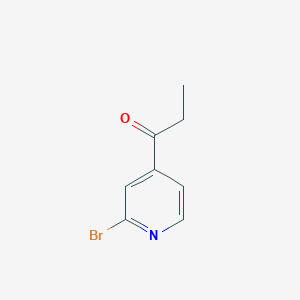
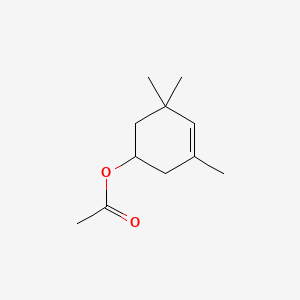
![Tert-butyl 3-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B8722993.png)
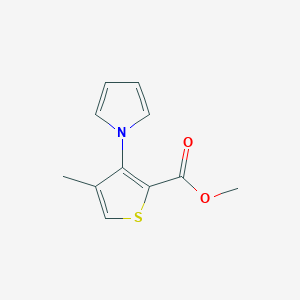
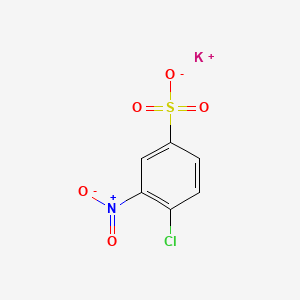
![2-Fluorodibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B8723016.png)
